molecular formula C17H24N4O2S B4272853 N-(2,3-DIMETHYLPHENYL)-2-{[4-ETHYL-5-(2-HYDROXY-2-PROPANYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

N-(2,3-DIMETHYLPHENYL)-2-{[4-ETHYL-5-(2-HYDROXY-2-PROPANYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B4272853
M. Wt: 348.5 g/mol
InChI Key: QHAVXKOIVDIWMW-UHFFFAOYSA-N
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Description

N-(2,3-DIMETHYLPHENYL)-2-{[4-ETHYL-5-(2-HYDROXY-2-PROPANYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazole ring, a thioether linkage, and a substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIMETHYLPHENYL)-2-{[4-ETHYL-5-(2-HYDROXY-2-PROPANYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2,3-dimethylaniline with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 4-ethyl-5-(1-hydroxy-1-methylethyl)-4H-1,2,4-triazole-3-thiol under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIMETHYLPHENYL)-2-{[4-ETHYL-5-(2-HYDROXY-2-PROPANYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N-(2,3-DIMETHYLPHENYL)-2-{[4-ETHYL-5-(2-HYDROXY-2-PROPANYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYLPHENYL)-2-{[4-ETHYL-5-(2-HYDROXY-2-PROPANYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,3-dimethylphenyl)-2-{[4-methyl-5-(1-hydroxy-1-methylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
  • **N-(2,3-dimethylphenyl)-2-{[4-ethyl-5-(1-hydroxy-1-methylethyl)-4H-1,2,4-triazol-3-yl]thio}propionamide

Uniqueness

N-(2,3-DIMETHYLPHENYL)-2-{[4-ETHYL-5-(2-HYDROXY-2-PROPANYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE stands out due to its specific substitution pattern on the phenyl and triazole rings, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[4-ethyl-5-(2-hydroxypropan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-6-21-15(17(4,5)23)19-20-16(21)24-10-14(22)18-13-9-7-8-11(2)12(13)3/h7-9,23H,6,10H2,1-5H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAVXKOIVDIWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2C)C)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-DIMETHYLPHENYL)-2-{[4-ETHYL-5-(2-HYDROXY-2-PROPANYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2,3-DIMETHYLPHENYL)-2-{[4-ETHYL-5-(2-HYDROXY-2-PROPANYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2,3-DIMETHYLPHENYL)-2-{[4-ETHYL-5-(2-HYDROXY-2-PROPANYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2,3-DIMETHYLPHENYL)-2-{[4-ETHYL-5-(2-HYDROXY-2-PROPANYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2,3-DIMETHYLPHENYL)-2-{[4-ETHYL-5-(2-HYDROXY-2-PROPANYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2,3-DIMETHYLPHENYL)-2-{[4-ETHYL-5-(2-HYDROXY-2-PROPANYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

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